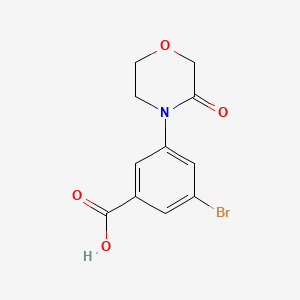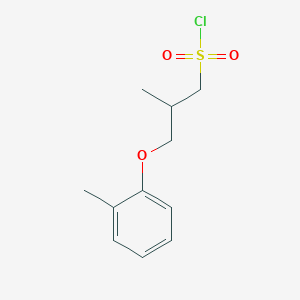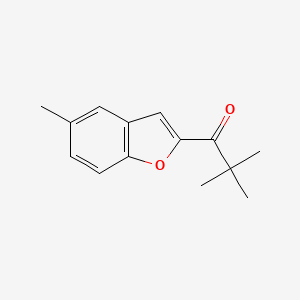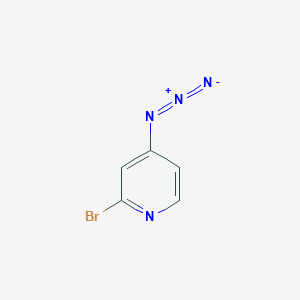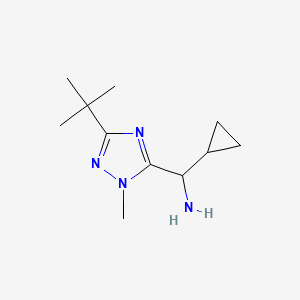
(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine is a complex organic compound that features a triazole ring, a cyclopropyl group, and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine typically involves multiple steps. One common method includes the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with cyclopropylmethanamine under controlled conditions . The reaction is often carried out in methanol with magnesium sulfate as a drying agent to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of flow microreactor systems for efficient and sustainable synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the triazole ring .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions .
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its triazole ring is a common motif in many biologically active compounds .
Industry
In the industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its structural versatility .
Wirkmechanismus
The mechanism of action of (3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine: This compound shares a similar triazole ring and tert-butyl group but differs in the presence of a pyridine ring.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound also features a tert-butyl group and a pyrazole ring but includes a methoxybenzyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of (3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine lies in its combination of a triazole ring with a cyclopropyl group, which imparts distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable scaffold for further research and development .
Eigenschaften
Molekularformel |
C11H20N4 |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)-cyclopropylmethanamine |
InChI |
InChI=1S/C11H20N4/c1-11(2,3)10-13-9(15(4)14-10)8(12)7-5-6-7/h7-8H,5-6,12H2,1-4H3 |
InChI-Schlüssel |
FHHAJVOWGWRAKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN(C(=N1)C(C2CC2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


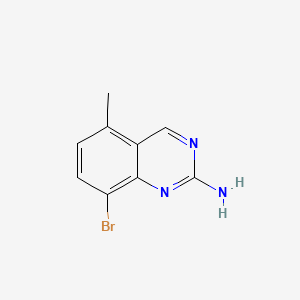

![6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B13626596.png)

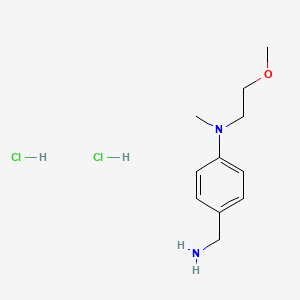
![6-[(Tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13626611.png)
